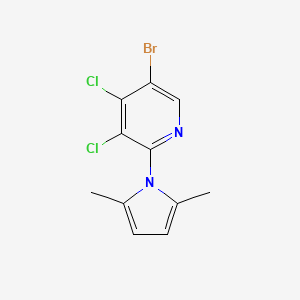

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Description

Properties

IUPAC Name |

5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrCl2N2/c1-6-3-4-7(2)16(6)11-10(14)9(13)8(12)5-15-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMZIPQUERBHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C(=C2Cl)Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloropyridine and 2,5-dimethylpyrrole.

Bromination: The 3,4-dichloropyridine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Pyrrole Substitution: The brominated product is then reacted with 2,5-dimethylpyrrole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyrrole moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 309.06 g/mol. Its structure features a pyridine ring substituted with bromine and dichloro groups, along with a pyrrole moiety, which enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of this compound have been evaluated for their potential as anticancer agents, particularly targeting kinases involved in tumor proliferation:

- FLT3 Inhibition : The compound has been investigated as an inhibitor of the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML). Studies have shown that certain derivatives exhibit nanomolar inhibitory activity against FLT3-ITD mutations, which are associated with poor prognosis in AML patients .

| Compound | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |

|---|---|---|

| 34f | 4 | 1 |

| Other Compounds | Varies | Varies |

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders:

- Neuroprotective Effects : Some studies suggest that pyridine derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways. This opens avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound:

- Bacterial Inhibition : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Case Study 1: FLT3 Kinase Inhibitors

A recent study demonstrated the synthesis and evaluation of novel pyridine derivatives, including 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. The study highlighted the compound's ability to inhibit FLT3 mutations effectively, providing insights into its structure-activity relationship (SAR) and guiding further modifications to enhance potency and selectivity .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, researchers synthesized several analogs of the compound and assessed their impact on neuronal cell lines exposed to oxidative stress. Results indicated that specific substitutions on the pyridine ring significantly improved cell viability and reduced markers of apoptosis .

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]pyridine Family

Several pyrrolo[2,3-b]pyridine derivatives share structural motifs with the target compound. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Halogenation Patterns: The target compound’s trihalogenation (Br, Cl, Cl) distinguishes it from analogs like 6c (Br, NO₂) or 21f (Br-free).

Pyrrole Substitution : The 2,5-dimethylpyrrole group at position 2 is unique among the analogs. Most pyrrolo[2,3-b]pyridines in the evidence feature substituents at positions 3 and 5 (e.g., nitro, aryl) but lack fused pyrrole rings .

Synthetic Flexibility : The bromo group in the target compound and analogs like 6c and 23 enables further functionalization via cross-coupling (e.g., Suzuki-Miyaura with boronic acids) .

Yield and Purity Considerations :

Biological Activity

5-Bromo-3,4-dichloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique substitution pattern that enhances its electronic properties, making it a candidate for various therapeutic applications.

The compound's IUPAC name is 5-bromo-3,4-dichloro-2-(2,5-dimethylpyrrol-1-yl)pyridine. Its molecular structure includes a pyridine ring substituted with bromine and chlorine atoms, as well as a pyrrole moiety. This specific arrangement contributes to its biological activity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrCl2N2 |

| Molecular Weight | 305.02 g/mol |

| CAS Number | 1607838-00-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing signaling pathways that are critical for cellular function. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to specific receptors to modulate physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against various bacterial strains. A study reported that derivatives with similar structures had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of nitrogen heterocycles has been explored in recent studies. Compounds containing similar pyrrole structures have demonstrated effectiveness against viruses such as hepatitis C and HIV. One study highlighted the efficacy of certain pyrrole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing IC50 values as low as 0.35 µM against HIV .

Anticancer Properties

The anticancer activity of this compound is also being investigated. Pyridine-based compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral effects of pyrrole derivatives against hepatitis C virus (HCV). The most potent compound exhibited an IC50 value of 1.96 μM, demonstrating significant inhibition of viral replication .

- Antimicrobial Testing : Another investigation focused on the antibacterial activity of pyrrole-containing compounds against Mycobacterium tuberculosis. Several derivatives showed promising results with MIC values around 5 µM .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing bromo and chloro substituents on pyrrolo[2,3-b]pyridine scaffolds?

- Methodological Answer : Bromination and chlorination are typically achieved via electrophilic aromatic substitution or halogenation of precursor intermediates. For example, bromine can be introduced using (N-bromosuccinimide) in the presence of a radical initiator, while chlorination may employ or . Evidence from analogous compounds shows that regioselectivity is influenced by directing groups (e.g., nitro or methyl groups) on the pyridine ring . Post-functionalization steps, such as Suzuki-Miyaura cross-coupling, are then used to install aryl/heteroaryl groups at specific positions .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with silica gel flash column chromatography as the standard purification method (e.g., using heptane/ethyl acetate or dichloromethane/ethyl acetate gradients) . Structural confirmation relies on and NMR spectroscopy (e.g., 300 MHz in ), where characteristic peaks for pyrrole NH (~12–13 ppm), aromatic protons (~7–9 ppm), and substituent-specific signals (e.g., methoxy at ~3.8 ppm) are analyzed . Mass spectrometry (HRMS or ESI-MS) provides molecular ion validation.

Advanced Research Questions

Q. How can researchers overcome challenges in regioselective functionalization at the 2- and 3-positions of the pyridine ring?

- Methodological Answer : Regioselectivity is controlled by strategic precursor design. For instance, iodination at the 3-position of 5-bromo-pyrrolo[2,3-b]pyridine enables selective cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) . Steric and electronic effects from existing substituents (e.g., electron-withdrawing nitro groups) direct subsequent reactions. Computational modeling (DFT calculations) may predict reactive sites, while experimental validation uses X-ray crystallography to resolve positional ambiguities .

Q. What strategies resolve contradictions in spectral data caused by tautomerism or dynamic exchange in solution?

- Methodological Answer : Tautomerism in pyrrolo[2,3-b]pyridines (e.g., NH proton exchange) can broaden NMR signals. Techniques include:

- Low-temperature NMR (−40°C to −60°C) to slow exchange rates.

- Deuterium exchange experiments (DO shake) to identify labile protons.

- X-ray crystallography via SHELXL refinement to unambiguously assign the solid-state structure . For example, ORTEP-III-generated thermal ellipsoid plots visualize bond distances and angles, confirming substituent positions .

Q. How are structure-activity relationships (SAR) systematically explored for analogs of this compound?

- Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., electron-donating methoxy vs. electron-withdrawing trifluoromethyl groups) and testing biological activity. Key steps include:

- Library Design : Use of boronic acids in Suzuki couplings to install diverse aryl groups at the 5-position .

- Bioassays : Enzymatic inhibition assays (e.g., kinase activity) with IC determination.

- Data Analysis : Multivariate regression models correlate substituent properties (Hammett σ, logP) with activity trends. Evidence shows that 4-trifluoromethylphenyl groups enhance potency in kinase inhibitors, while methoxy groups reduce metabolic stability .

Q. What crystallographic challenges arise during refinement of halogen-rich derivatives, and how are they addressed?

- Methodological Answer : Heavy atoms (Br, Cl) cause absorption and extinction effects, leading to unreliable displacement parameters. Mitigation strategies include:

- Multi-scan absorption corrections (SADABS or SCALE3 ABSPACK in SHELXL) .

- Twinning analysis (e.g., using PLATON) for crystals with non-merohedral twinning.

- High-resolution data collection (e.g., synchrotron sources) to improve and completeness (>99%).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Steps for resolution:

Re-optimize the computational model using implicit solvent (e.g., SMD in Gaussian).

Compare experimental bond lengths/angles with multiple DFT functionals (B3LYP vs. M06-2X).

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions influencing the solid-state structure .

Methodological Resources

- Synthesis : Silica gel chromatography (230–400 mesh) with optimized solvent gradients .

- Characterization : 300 MHz NMR for routine analysis; X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) for structural elucidation .

- Software : SHELXL for refinement , Mercury for visualization, and GaussView for DFT modeling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.